Didecyl bromopropanedioate

Description

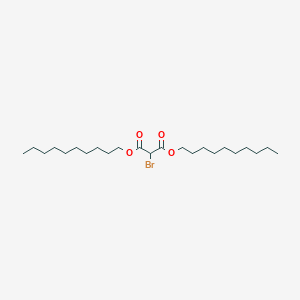

Didecyl bromopropanedioate (C₂₃H₄₂Br₂O₄) is a brominated diester compound characterized by two decyl alkyl chains and a bromine-substituted propanedioate backbone. Its molecular structure includes two ester (-COO-) functional groups and bromine atoms, which confer unique physicochemical properties such as moderate polarity, thermal stability, and flame-retardant capabilities. This compound is primarily used in industrial applications, including polymer modification, plasticizers, and flame-retardant additives, where its bromine content enhances fire resistance while maintaining material flexibility .

Properties

CAS No. |

65100-23-4 |

|---|---|

Molecular Formula |

C23H43BrO4 |

Molecular Weight |

463.5 g/mol |

IUPAC Name |

didecyl 2-bromopropanedioate |

InChI |

InChI=1S/C23H43BrO4/c1-3-5-7-9-11-13-15-17-19-27-22(25)21(24)23(26)28-20-18-16-14-12-10-8-6-4-2/h21H,3-20H2,1-2H3 |

InChI Key |

LEQKWVHNDNQQAP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)C(C(=O)OCCCCCCCCCC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of didecyl bromopropanedioate typically involves the esterification of bromopropanedioic acid with decanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Didecyl bromopropanedioate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.

Reduction Reactions: The compound can be reduced to form didecyl propanedioate using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can yield didecyl propanedioic acid.

Common Reagents and Conditions

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products

Substitution: Didecyl propanedioate.

Reduction: Didecyl propanedioate.

Oxidation: Didecyl propanedioic acid.

Scientific Research Applications

Didecyl bromopropanedioate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of didecyl bromopropanedioate involves its interaction with cellular membranes. The bromine atom can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interfere with enzymatic activities by binding to active sites, thereby inhibiting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Didecyl bromopropanedioate belongs to the dialkyl ester family, sharing structural similarities with non-brominated esters such as didecyl adipate, dibutyl sebacate, and dioctyl phthalate. However, the bromine substitution distinguishes its reactivity and performance. Below is a comparative analysis:

Structural and Functional Group Analysis

| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Bromine Content (%) |

|---|---|---|---|---|

| This compound | C₂₃H₄₂Br₂O₄ | Two ester (-COO-), Br | 546.4 | 29.3 |

| Didecyl adipate | C₂₆H₄₈O₄ | Two ester (-COO-) | 428.6 | 0 |

| Dibutyl sebacate | C₁₈H₃₄O₄ | Two ester (-COO-) | 314.5 | 0 |

Physicochemical Properties

| Property | This compound | Didecyl Adipate | Dibutyl Sebacate |

|---|---|---|---|

| Viscosity (25°C, cP) | 320 ± 25 (99% purity) | 150 ± 20 | 80 ± 10 |

| Thermal Decomposition (°C) | 180 | 220 | 200 |

| Flash Point (°C) | 210 | 195 | 185 |

- Viscosity: The brominated compound exhibits higher viscosity due to stronger intermolecular interactions (dipole-dipole forces from Br atoms). However, purity and temperature variations significantly affect measurements, as noted in experimental studies .

- Thermal Stability: Non-brominated esters (e.g., didecyl adipate) show superior thermal resistance, whereas bromine substitution lowers decomposition thresholds.

Application-Specific Performance

- Flame Retardancy: this compound reduces polymer flammability by releasing bromine radicals during combustion, outperforming non-halogenated esters .

- Plasticizing Efficiency: Non-brominated analogs like dibutyl sebacate exhibit better compatibility with PVC, offering lower volatility and higher flexibility.

Research Findings and Limitations

- Data Consistency : Experimental viscosity values for this compound vary by ±25 cP due to purity discrepancies (e.g., 95% vs. 99% purity samples) and temperature calibration errors .

- Trade-offs : While bromination enhances fire safety, it may compromise material longevity in high-temperature environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.